molecular formula C52H60N10O14S2 B1235035 CID 6857738

CID 6857738

Cat. No.: B1235035
M. Wt: 1113.2 g/mol
InChI Key: LWKICZFLUHYJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on contextual clues from the evidence, it may belong to a class of organic compounds analyzed via gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation, as inferred from its association with chromatographic profiles and fraction-specific content quantification . While its exact molecular structure remains unspecified, compounds with similar CID designations (e.g., oscillatoxin derivatives, pyrrolo-triazine analogs) often exhibit heterocyclic frameworks with functional groups influencing bioactivity and physicochemical properties .

Properties

Molecular Formula

C52H60N10O14S2

Molecular Weight

1113.2 g/mol

InChI

InChI=1S/C52H60N10O14S2/c1-25-19-51(25)49(73)75-21-33(57-43(67)39-37(63)17-29-13-9-11-15-31(29)55-39)41(65)53-28(4)46(70)60(6)36-24-78-77-23-35(47(71)61(51)7)59(5)45(69)27(3)54-42(66)34(22-76-50(74)52(20-26(52)2)62(8)48(36)72)58-44(68)40-38(64)18-30-14-10-12-16-32(30)56-40/h9-18,25-28,33-36,63-64H,19-24H2,1-8H3,(H,53,65)(H,54,66)(H,57,67)(H,58,68)

InChI Key

LWKICZFLUHYJAT-UHFFFAOYSA-N

Canonical SMILES

CC1CC12C(=O)OCC(C(=O)NC(C(=O)N(C3CSSCC(C(=O)N2C)N(C(=O)C(NC(=O)C(COC(=O)C4(CC4C)N(C3=O)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O

Synonyms

SW-163C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 6857738” involves multiple steps, including the reaction of specific precursors under controlled conditions. The detailed synthetic route typically includes:

Industrial Production Methods: Industrial production of compound “this compound” involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 6857738” undergoes several types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.

    Reduction: Reducing agents can convert it into reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.

Scientific Research Applications

Compound “CID 6857738” has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

CID 6857738’s structural analogs can be inferred from compounds with comparable PubChem CID classifications. For example:

  • Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share marine-derived polyketide backbones with methyl or hydroxyl substitutions that modulate toxicity and solubility .
  • Pyrrolo-triazine derivatives (e.g., CAS 918538-05-3, CID 53216313) feature fused aromatic rings, influencing electronic properties and synthetic accessibility .

Physicochemical Properties

While direct data for this compound is unavailable, comparisons can be modeled using structurally related compounds:

Property This compound (Inferred) Oscillatoxin D (CID 101283546) CAS 918538-05-3
Molecular Weight ~180–200 g/mol* 642.7 g/mol 188.01 g/mol
Log P (Partition Coeff.) 2.0–3.5* 4.8 2.15 (XLOGP3)
Hydrogen Bond Acceptors 3–5* 10 3
Bioavailability Score 0.5–0.6* Not reported 0.55
Solubility Moderate* Low (lipophilic) 0.24 mg/mL (water)

*Estimated based on analogs .

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying CID 6857738?

  • Methodological Answer : Begin by defining the scope using frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your inquiry . Ensure alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and scientific value. For example:

  • Population: Specific biological or chemical systems affected by this compound.
  • Intervention: Experimental conditions (e.g., dosage, exposure time).
  • Outcome: Measurable effects (e.g., binding affinity, metabolic pathways).
    • Avoid vague terms; refine questions iteratively with feedback from supervisors .

Q. What are best practices for designing reproducible experiments with this compound?

  • Methodological Answer :

  • Experimental Design : Clearly outline variables (independent, dependent, controls) and use factorial designs to test interactions . For synthetic studies, document reaction conditions (temperature, catalysts) and purity validation methods .
  • Reproducibility : Provide granular details in the "Materials and Methods" section, including equipment specifications and batch numbers of reagents. Use supplementary materials for extensive datasets (e.g., NMR spectra, chromatograms) .
  • Validation : Include positive/negative controls and statistical power analyses to ensure robustness .

Q. How do I conduct a rigorous literature review for this compound?

  • Methodological Answer :

  • Primary Sources : Prioritize peer-reviewed journals using databases like PubMed or Google Scholar. Cross-reference citations in foundational papers .
  • Synthesis : Organize findings thematically (e.g., structural analogs, mechanistic studies) and identify gaps using tools like concept matrices .
  • Critical Evaluation : Assess study quality via criteria such as sample size, methodological transparency, and conflict of interest disclosures .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data for this compound?

  • Methodological Answer :

  • Root-Cause Analysis : Distinguish between technical errors (e.g., instrument calibration) and biological variability using replication studies .
  • Contradiction Mapping : Apply dialectical frameworks to identify "principal contradictions" (e.g., conflicting binding assays vs. functional outcomes) and prioritize resolving dominant factors .
  • Triangulation : Validate findings through orthogonal methods (e.g., SPR for binding kinetics, molecular dynamics simulations) .

Q. What strategies optimize multi-modal data integration for this compound’s mechanism of action?

  • Methodological Answer :

  • Data Harmonization : Use standardized ontologies (e.g., ChEBI for chemical properties, GO for biological processes) to align heterogeneous datasets .
  • Systems Biology Approaches : Combine omics data (transcriptomics, proteomics) with structural modeling to map interaction networks. Tools like Cytoscape or GROMACS are recommended .
  • Machine Learning : Train models on high-throughput screening data to predict off-target effects or optimize synthetic pathways .

Q. How do I refine hypotheses when initial results for this compound challenge existing theories?

  • Methodological Answer :

  • Iterative Hypothesis Testing : Use Bayesian inference to update prior probabilities based on new evidence. For example, if this compound exhibits unexpected toxicity, reassess assumptions about its selectivity .
  • Falsification Criteria : Define clear thresholds for rejecting hypotheses (e.g., p-value adjustments, effect size minima) to avoid confirmation bias .
  • Collaborative Critique : Engage in interdisciplinary peer reviews to identify overlooked variables (e.g., solvent effects in crystallography) .

Methodological Frameworks and Tools

  • Table 1 : Key Frameworks for Research Design

    FrameworkApplicationEvidence Source
    PICO Structuring research questions
    FINER Evaluating question feasibility
    Principal Contradiction Analysis Resolving data conflicts

Ethical and Reporting Standards

  • Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data deposition .
  • Conflict of Interest : Disclose funding sources and intellectual property ties in the "Acknowledgments" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 6857738
Reactant of Route 2
Reactant of Route 2
CID 6857738

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.